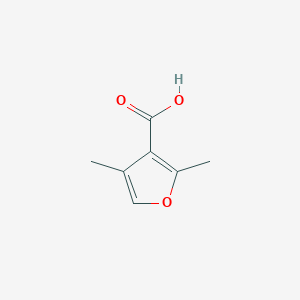

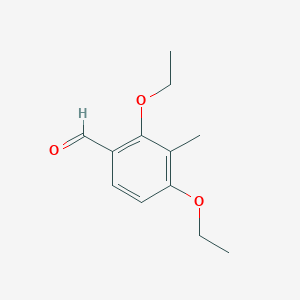

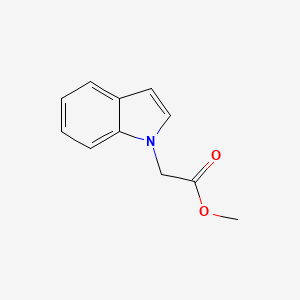

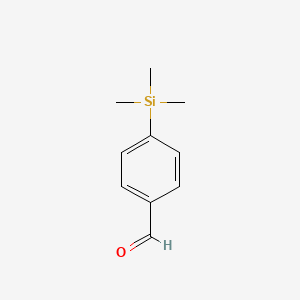

![molecular formula C14H19NO2 B1298610 3-[2-(哌啶-1-基)乙氧基]苯甲醛 CAS No. 81068-27-1](/img/structure/B1298610.png)

3-[2-(哌啶-1-基)乙氧基]苯甲醛

描述

The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative with a piperidine moiety attached through an ethoxy linker. This structure is similar to those studied in the provided papers, where piperidine and benzaldehyde derivatives are frequently investigated for their chemical properties and potential applications in catalysis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aldehydes with other reagents. For instance, the catalyst 2-piperidino-1,2,2-triphenylethanol was used for the enantioselective arylation of aldehydes, suggesting that similar catalytic methods could potentially be applied to synthesize the compound . Another method improved the synthesis of a key intermediate for Rosiglitazone, which could provide insights into the synthesis of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using computational methods, which could be similarly applied to analyze the molecular structure of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde . Additionally, the structure of a complex molecule was determined by X-ray analysis, which is a technique that could also be used to elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is well-documented, with studies showing how they can form complexes with metals and participate in various chemical reactions . The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde could potentially undergo similar reactions, forming complexes with metals or reacting with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be characterized using spectroscopic techniques such as MS, IR, NMR, and UV-visible spectroscopy . These methods would be relevant for analyzing the properties of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde. The compound's solubility, melting point, and stability could also be investigated to provide a comprehensive understanding of its physical and chemical properties.

科学研究应用

光物理性质和生物评价

3-[2-(哌啶-1-基)乙氧基]苯甲醛已被用于合成间哌啶连接的Bodipy,从而开发了二亚基-哌啶-Bodipy和二亚基-吗啉-Bodipy。这些化合物在乙醇溶液中表现出显著的光物理性质,如摩尔消光系数、荧光寿命和荧光量子产率。它们的应用延伸到活细胞成像和细胞毒性研究,特别是与乳腺癌细胞系MCF-7,展示了它们在生物医学研究中的潜力(Eçik等,2019)。

合成银(I)配合物和细胞毒性研究

另一个应用涉及利用3-[2-(哌啶-1-基)乙氧基]苯甲醛硫脲半胱氨酸酮合成新型银(I)配合物。这些配合物已被充分表征,并对人类肿瘤细胞,包括肺癌A549和乳腺癌MDA-MB-231和MCF-7细胞系表现出可观的细胞毒活性。它们在诱导三阴性乳腺癌细胞凋亡、线粒体膜去极化和细胞周期改变方面的能力突显了它们在癌症治疗研究中的潜力(Silva et al., 2020)。

安全和危害

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQCEPCESQKNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359619 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

CAS RN |

81068-27-1 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

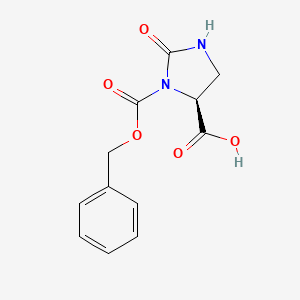

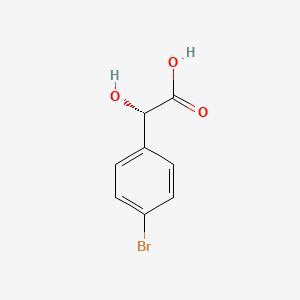

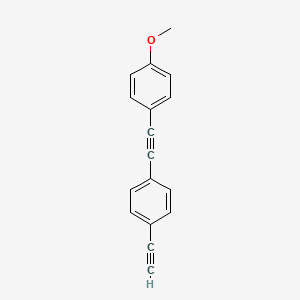

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)